![molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9](/img/structure/B34265.png)
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure combining an indole moiety with a thiazole ring, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Indole-Thiazole Intermediate: The initial step involves the reaction of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.
Chlorination: The thiazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acetylation: The final step involves the acetylation of the chlorinated thiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide), water or aqueous solvents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
The compound features an indole moiety linked to a thiazole ring with a chlorine atom substituent, which contributes to its biological activity profile. The presence of these functional groups allows for interactions with various biological targets.
Chemistry
Synthesis and Reagent Use
- 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide serves as a building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various synthetic pathways.
Comparison with Similar Compounds
- Compared to other indole derivatives like indole-3-acetic acid and indole-3-carbinol, this compound exhibits distinct reactivity due to its chlorinated thiazole component.
Biology
Biological Activities
- The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that indole derivatives often possess significant biological activities due to their ability to influence various biochemical pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole-thiazole compounds exhibited cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
Medicine
Therapeutic Applications
- Investigated for its role in drug development, particularly targeting specific pathways involved in diseases such as cancer and infections. The compound's mechanism of action may involve the inhibition of enzymes critical for cell proliferation or pathogen survival.
Case Study: Antiviral Properties
Research has shown that similar compounds can inhibit viral replication by interfering with viral enzymes. A derivative study indicated that thiazole-containing compounds could effectively reduce viral loads in infected cell cultures .
Industrial Applications
Material Development
- Beyond biological applications, this compound is utilized in developing new materials and as a precursor for synthesizing various industrial chemicals. Its unique chemical properties allow for modifications that enhance material performance.
Comparison with Similar Compounds
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and other indole-thiazole derivatives.
Uniqueness: The combination of an indole moiety with a thiazole ring and the presence of a chlorine atom make this compound unique. Its specific structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other indole derivatives.
Biological Activity
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₀ClN₃OS
- Molecular Weight : 291.756 g/mol
- CAS Number : 19750-29-9
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The indole structure allows for interactions with various biological targets.
- Thiazole Ring : The thiazole component enhances the compound's ability to inhibit certain enzymes and modulate biochemical pathways associated with disease processes.
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that various indole-linked thiazoles showed promising cytotoxic effects against cancer cell lines such as Jurkat and A-431, with IC₅₀ values comparable to established drugs like doxorubicin .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | Jurkat | <10 |
Similar Indole-Thiazole Derivative | A-431 | <10 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro studies revealed that it exhibits moderate antibacterial activity against various strains, including B. cereus and S. Typhimurium .
Pathogen | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
B. cereus | 0.23 | 0.47 |
S. Typhimurium | 0.70 | 0.94 |
Antiviral and Anti-inflammatory Properties
The compound's potential as an antiviral agent has been suggested due to its ability to inhibit viral replication pathways. Additionally, its anti-inflammatory properties may be linked to the modulation of cytokine release in inflammatory conditions .
Comparative Studies
When compared with other indole-thiazole derivatives, this compound stands out due to its unique chlorine substitution and specific structural features that enhance its biological activity.
Structure Activity Relationship (SAR)
A detailed SAR analysis indicated that:
- The presence of electron-withdrawing groups like chlorine at specific positions enhances the anticancer activity.
- The combination of thiazole and indole rings is critical for achieving desired biological effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : The compound was tested against multiple cancer cell lines and showed significant growth inhibition.
- Antimicrobial Efficacy : In a study assessing various thiazole derivatives, this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics.
Properties
IUPAC Name |
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBVMVLKSBTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585389 | |
Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19750-29-9 | |
Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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